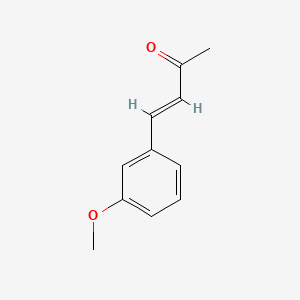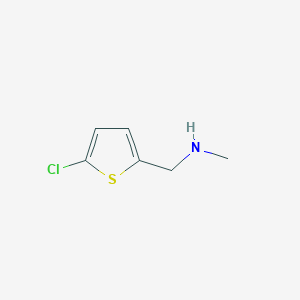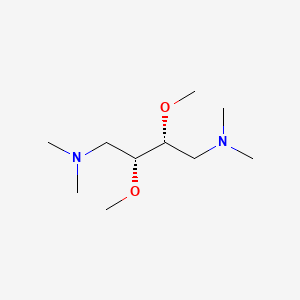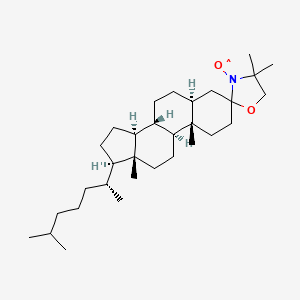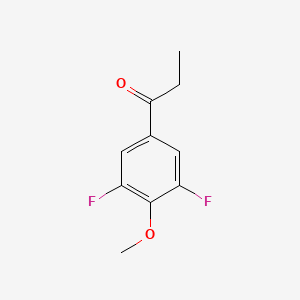
1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one involves multiple steps, including propargylation and click reactions. For instance, a series of novel compounds with a similar structure were synthesized from a related ethanone precursor, which was then subjected to propargylation followed by click chemistry to yield the desired triazolyl derivatives . Although the exact synthesis of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is not detailed, the methodologies applied in these studies could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been characterized using various spectroscopic techniques such as FT-IR, UV-visible, 1H NMR, and HRMS. Single-crystal X-ray diffraction has been employed to elucidate the crystal structure of a similar compound, revealing its orthorhombic crystal system and specific unit cell parameters . Density functional theory (DFT) calculations, including optimized structural parameters and topological properties, have been used to examine the structural and electronic properties of related compounds .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied using DFT analysis, which shows good agreement with experimental data. The HOMO-LUMO energy gap and chemical reactivity parameters such as electrophilic site strength have been analyzed, providing insights into the potential reactivity of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one . Additionally, molecular docking studies have been performed to assess the interaction of related compounds with biological receptors, which could be indicative of the types of chemical reactions the target molecule might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally similar to 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one have been investigated. Theoretical and experimental studies on vibrational frequencies, molecular geometry, and electronic properties have been conducted . The antimicrobial activity of these compounds has been evaluated, suggesting potential biological applications . Furthermore, molecular docking and quantum chemical calculations have been used to predict the biological effects and interactions with specific receptors .
Case Studies
While specific case studies on 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one are not provided, the research on related compounds offers valuable insights. The antimicrobial activity of these compounds has been assessed, with some showing moderate activity against selected pathogens . Additionally, molecular docking studies have been performed to explore the potential of these compounds as kinase inhibitors and their interactions with cancer and anti-malarial receptors .
Wissenschaftliche Forschungsanwendungen
Mechanisms of Lignin Model Compound Degradation
The study by Yokoyama (2015) discusses the acidolysis of lignin model compounds, highlighting the importance of structural features in the degradation mechanism. While the specific compound "1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one" was not directly mentioned, understanding the degradation of lignin model compounds could provide insights into the reactivity and potential applications of structurally related compounds in the context of biomass conversion and lignin valorization (Yokoyama, 2015).
Antioxidant and Anti-Inflammatory Agents
Epifano et al. (2015) review the pharmacological properties of 4′-geranyloxyferulic acid, an oxyprenylated ferulic acid derivative with potent anti-inflammatory and anti-tumor properties. While this compound differs from "1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one," the study's emphasis on the therapeutic potential of phenolic compounds could suggest areas of application for similarly structured compounds in pharmaceutical development (Epifano et al., 2015).
Biomass Conversion to Value-Added Chemicals
Chernyshev et al. (2017) discuss the conversion of plant biomass into furan derivatives, highlighting the role of 5-Hydroxymethylfurfural (HMF) as a platform chemical for producing a wide range of chemicals and materials. This review suggests the relevance of exploring the conversion pathways and potential applications of "1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one" in the context of sustainable chemistry and biomass valorization (Chernyshev et al., 2017).
Downstream Processing in Microbial Production
Xiu and Zeng (2008) review methods for the recovery and purification of biologically produced diols, emphasizing the importance of efficient separation technologies in microbial production processes. This review could be relevant for considering the production and purification processes of chemicals structurally related to "1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one" in biotechnological applications (Xiu & Zeng, 2008).
Eigenschaften
IUPAC Name |
1-(3,5-difluoro-4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-3-9(13)6-4-7(11)10(14-2)8(12)5-6/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBXQCVNEFDUCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C(=C1)F)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371776 |
Source


|
| Record name | 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one | |
CAS RN |
71292-82-5 |
Source


|
| Record name | 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)
